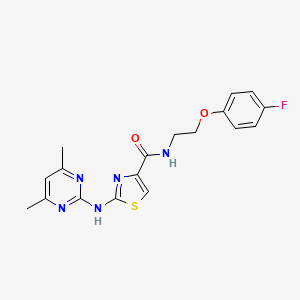

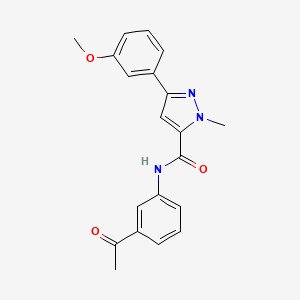

![molecular formula C19H21N3O7S B2958480 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide CAS No. 887218-98-6](/img/structure/B2958480.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in many natural products and drugs .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1 H NMR, 13 C NMR, FTIR, and UV-Vis spectroscopy .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and other properties have been computed .

Scientific Research Applications

Cancer Therapy Applications

Compounds bearing sulfonamide fragments have shown significant potential in cancer therapy through their pro-apoptotic effects. These compounds have been synthesized and tested for their in vitro anti-cancer activity against various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. Their effectiveness is attributed to the ability to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, potentially mediated by the activation of p38 and ERK phosphorylation pathways (Cumaoğlu et al., 2015).

Antidiabetic Activity

Nitrobenzenesulfochlorination products, derived from reactions involving compounds similar to the queried chemical, have been investigated for their antidiabetic screening, showing promising samples with in vitro α-glucosidase activity higher than reference drugs like acarbose. This suggests potential applications in managing diabetes through inhibition of enzymes crucial for carbohydrate digestion (Kayukova et al., 2022).

Antimicrobial Properties

Newly synthesized sulfonamide derivatives have demonstrated bacterial biofilm inhibition and cytotoxicity properties. These compounds, upon synthesis, have been tested against Escherichia coli and Bacillus subtilis, showing suitable inhibitory action against the biofilms of these bacterial strains with mild cytotoxicity, indicating their potential application in antimicrobial therapies (Abbasi et al., 2020).

Enzyme Inhibition for Disease Management

Compounds incorporating sulfonamide moieties have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The synthesized benzenesulfonamides showed moderate to high inhibitory potency against these enzymes, suggesting their potential utility in managing symptoms or progression of these diseases (Lolak et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various proteins and enzymes, such asnitric oxide synthase . The role of these targets can vary widely, from regulating cellular functions to mediating biochemical reactions.

Biochemical Pathways

Similar compounds have been reported to influence pathways related tocell cycle regulation and apoptosis . These pathways play crucial roles in cell growth, proliferation, and death.

Result of Action

Similar compounds have been reported to causecell cycle arrest and induce apoptosis in certain cancer cells , indicating potential anticancer activity.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O7S/c23-22(24)15-2-4-16(5-3-15)30(25,26)20-12-17(21-7-9-27-10-8-21)14-1-6-18-19(11-14)29-13-28-18/h1-6,11,17,20H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNOWRUXMCQGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

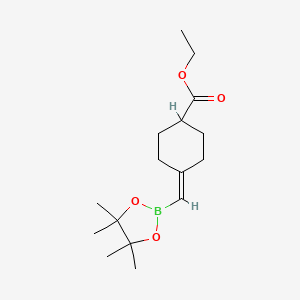

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

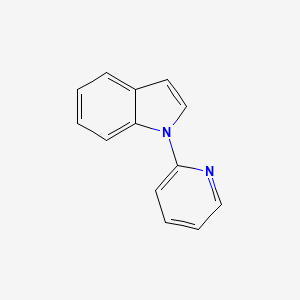

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

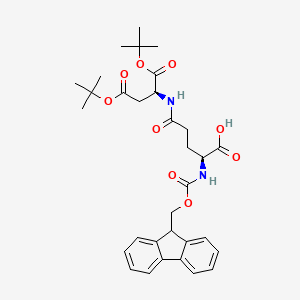

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)